In-Depth Technical Guide: 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7)
In-Depth Technical Guide: 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyethyl)piperazine, with the CAS number 13484-40-7, is a versatile substituted piperazine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a piperazine ring with a methoxyethyl group, impart favorable physicochemical properties that make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS), as well as in the formulation of agrochemicals and specialty polymers. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Methoxyethyl)piperazine is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Source(s) |
| CAS Number | 13484-40-7 | [Multiple sources] |
| Molecular Formula | C₇H₁₆N₂O | [Multiple sources] |
| Molecular Weight | 144.21 g/mol | |
| Appearance | Clear colorless to yellow liquid | |
| Boiling Point | 193-194 °C (lit.) | |
| Density | 0.970 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.4730 (lit.) | |
| Flash Point | 87 °C (188.6 °F) - closed cup | |
| SMILES | COCCN1CCNCC1 | |
| InChI Key | BMEMBBFDTYHTLH-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of 1-(2-Methoxyethyl)piperazine typically involves the N-alkylation of piperazine. While specific, detailed industrial protocols are often proprietary, a general synthetic approach can be described based on established chemical principles for the formation of monosubstituted piperazines.
General Synthetic Approach
A common method for the synthesis of monosubstituted piperazines like 1-(2-Methoxyethyl)piperazine involves the reaction of a large excess of piperazine with a suitable alkylating agent, in this case, a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane). The use of excess piperazine helps to minimize the formation of the disubstituted product.
An alternative strategy to achieve monosubstitution with higher selectivity is the use of a protecting group on one of the piperazine nitrogens. This multi-step process involves:
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Protection: One of the nitrogen atoms of the piperazine ring is protected with a suitable protecting group (e.g., Boc, Cbz).
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Alkylation: The unprotected nitrogen is then alkylated with a 2-methoxyethylating agent.
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Deprotection: The protecting group is subsequently removed to yield the desired 1-(2-Methoxyethyl)piperazine.
A simplified, one-pot procedure for the synthesis of monosubstituted piperazines has also been reported, which involves the in-situ formation of a piperazine-1-ium cation.[1][2][3][4] This method avoids the need for protecting groups, making the process more efficient and cost-effective.[1][2][3][4]
Applications in Research and Drug Development
1-(2-Methoxyethyl)piperazine is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its piperazine moiety is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates.
Central Nervous System (CNS) Agents
The piperazine ring is a well-established pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. The incorporation of the 1-(2-Methoxyethyl)piperazine moiety can modulate the affinity and selectivity of these compounds for their target receptors, such as serotonin and dopamine receptors. The development of novel CNS agents often involves the use of arylpiperazine derivatives, and 1-(2-Methoxyethyl)piperazine can serve as a precursor to these structures.[5]
Radioprotective Agents
Recent research has highlighted the potential of piperazine derivatives in the development of radioprotective agents, which are compounds designed to protect cells and tissues from the harmful effects of ionizing radiation.[6][7][8][9][10] Derivatives of 1-(2-hydroxyethyl)piperazine, a closely related compound, have shown promise in protecting human cells from radiation-induced apoptosis.[6][7][8][9][10] The structural features of 1-(2-Methoxyethyl)piperazine make it a valuable starting material for the synthesis of novel radioprotective drug candidates.
Experimental Workflow in Drug Discovery
The following diagram illustrates a typical workflow for the utilization of 1-(2-Methoxyethyl)piperazine as a building block in a drug discovery program.
Safety and Handling
1-(2-Methoxyethyl)piperazine is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also harmful if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(2-Methoxyethyl)piperazine is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its utility as a building block for the synthesis of CNS agents and potential radioprotective compounds underscores its importance in modern drug discovery and development. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe use in research and manufacturing.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 5. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Piperazines as Novel Potential Radioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second-generation piperazine derivatives as promising radiation countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
